An In-depth Technical Guide to 5,6-Dimethoxynicotinic Acid (CAS: 76470-34-3)
An In-depth Technical Guide to 5,6-Dimethoxynicotinic Acid (CAS: 76470-34-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethoxynicotinic acid, with the CAS number 76470-34-3, is a substituted pyridine carboxylic acid. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to play crucial roles in various physiological processes and have been explored for the treatment of a range of conditions, including dyslipidemia, cardiovascular diseases, and as having potential antibacterial and anti-inflammatory properties. The introduction of methoxy groups at the 5 and 6 positions of the nicotinic acid scaffold can significantly alter its physicochemical properties, and consequently, its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the available data on 5,6-Dimethoxynicotinic acid, focusing on its properties, synthesis, and potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The following tables summarize the key quantitative data for 5,6-Dimethoxynicotinic acid.
| Property | Value | Reference |
| CAS Number | 76470-34-3 | [1] |
| Molecular Formula | C₈H₉NO₄ | [2] |
| Molecular Weight | 183.16 g/mol | [2] |
Properties of 2,6-Dimethoxypyridine-3-carboxylic acid (Isomer):
| Property | Value |
| Melting Point | 140-144 °C |
| Boiling Point | 293.067 °C at 760 mmHg |
| pKa | 3.63 ± 0.10 (Predicted) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. While specific experimental spectra for 5,6-Dimethoxynicotinic acid are not widely published, data for related nicotinic acid derivatives can provide insights into expected spectral features. For instance, the 1H and 13C NMR spectra of nicotinic acid and its derivatives typically show characteristic signals for the pyridine ring protons and carbons. Similarly, IR spectroscopy would reveal characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the aromatic ring. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight.
Synthesis
Detailed experimental protocols for the synthesis of 5,6-Dimethoxynicotinic acid are not explicitly described in readily available literature. However, general methods for the synthesis of substituted nicotinic acids can be adapted. A plausible synthetic approach could involve the oxidation of a corresponding substituted pyridine precursor.
Conceptual Experimental Workflow for Synthesis:
Caption: A conceptual workflow for the synthesis of 5,6-Dimethoxynicotinic acid.
Biological Activity and Potential Applications
While direct biological studies on 5,6-Dimethoxynicotinic acid are limited in the public domain, the broader class of nicotinic acid derivatives has been extensively investigated.
Potential Areas of Interest:
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Antibacterial Activity: Various derivatives of nicotinic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential enzymes or disruption of the bacterial cell membrane.
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Anti-inflammatory Effects: Some nicotinic acid analogs have shown anti-inflammatory properties, potentially through the modulation of inflammatory cytokine production.
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Anticancer Potential: A related compound, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), has been shown to induce cytokines and exhibit anti-vascular and anti-angiogenic effects.[3] This suggests that appropriately substituted nicotinic acid derivatives could be explored for their potential as biological response modifiers in cancer therapy. The mechanism of action for DMXAA in murine models involves the activation of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines.[4][5]
Illustrative Signaling Pathway (DMXAA-STING Pathway in Mice):
References
- 1. parchem.com [parchem.com]
- 2. scbt.com [scbt.com]
- 3. 5,6-dimethylxanthenone-4-acetic acid (DMXAA): a new biological response modifier for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-Dimethylxanthenone-4-acetic Acid (DMXAA) Activates Stimulator of Interferon Gene (STING)-dependent Innate Immune Pathways and Is Regulated by Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethylxanthenone-4-acetic acid (DMXAA) activates stimulator of interferon gene (STING)-dependent innate immune pathways and is regulated by mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
